molecular formula C17H21ClN4O2 B11448441 6-butyl-1-(2-chlorobenzyl)-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

6-butyl-1-(2-chlorobenzyl)-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

Cat. No.: B11448441
M. Wt: 348.8 g/mol
InChI Key: BLPVHRLKCRHEQX-UHFFFAOYSA-N
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Description

6-BUTYL-1-[(2-CHLOROPHENYL)METHYL]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the class of diazinopyrimidines This compound is characterized by its unique structure, which includes a butyl group, a chlorophenylmethyl group, and a diazinopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BUTYL-1-[(2-CHLOROPHENYL)METHYL]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the diazinopyrimidine core, followed by the introduction of the butyl and chlorophenylmethyl groups. Common reagents used in these reactions include butyl bromide, 2-chlorobenzyl chloride, and various catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-BUTYL-1-[(2-CHLOROPHENYL)METHYL]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-BUTYL-1-[(2-CHLOROPHENYL)METHYL]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-BUTYL-1-[(2-CHLOROPHENYL)METHYL]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating cellular processes related to cancer and microbial infections.

Comparison with Similar Compounds

Similar Compounds

  • 6-BUTYL-1-[(2-FLUOROPHENYL)METHYL]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE
  • 6-BUTYL-1-[(2-BROMOPHENYL)METHYL]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE

Uniqueness

The uniqueness of 6-BUTYL-1-[(2-CHLOROPHENYL)METHYL]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group may enhance its bioactivity compared to similar compounds with different substituents.

Properties

Molecular Formula

C17H21ClN4O2

Molecular Weight

348.8 g/mol

IUPAC Name

6-butyl-1-[(2-chlorophenyl)methyl]-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C17H21ClN4O2/c1-2-3-8-21-10-13-15(19-11-21)22(17(24)20-16(13)23)9-12-6-4-5-7-14(12)18/h4-7,19H,2-3,8-11H2,1H3,(H,20,23,24)

InChI Key

BLPVHRLKCRHEQX-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CC2=C(NC1)N(C(=O)NC2=O)CC3=CC=CC=C3Cl

Origin of Product

United States

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